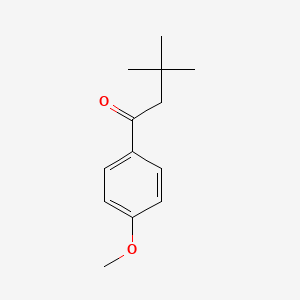

3,3-Dimethyl-4'-methoxybutyrophenone

描述

3,3-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C13H18O2. It is a colorless oil that is primarily used in various chemical synthesis processes. The compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a butyrophenone backbone with two methyl groups at the third carbon position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4’-methoxybutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Types of Reactions:

Oxidation: 3,3-Dimethyl-4’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3,3-Dimethyl-4’-methoxybenzoic acid.

Reduction: 3,3-Dimethyl-4’-methoxybutanol.

Substitution: Halogenated derivatives of 3,3-Dimethyl-4’-methoxybutyrophenone.

科学研究应用

Photoinitiators in Polymer Chemistry

Photopolymerization :

3,3-Dimethyl-4'-methoxybutyrophenone is widely used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes. This property is particularly beneficial in:

- Coatings : Used in the formulation of high-performance coatings that require rapid curing times.

- Adhesives : Enhances adhesion properties by allowing for quick setting times under UV light.

- 3D Printing : Serves as a key component in resin formulations for stereolithography (SLA) processes.

Advantages :

- High efficiency in initiating polymerization.

- Low volatility, which reduces losses during processing.

- Compatibility with various monomers and oligomers.

Analytical Chemistry

The compound is also employed in analytical chemistry for its ability to act as a standard or reagent in various reactions. Its stable structure makes it suitable for:

- Chromatographic Techniques : Used as a standard in high-performance liquid chromatography (HPLC) for method validation and quantification of similar compounds.

- Spectroscopic Analysis : Its unique spectral characteristics allow for identification and quantification through techniques such as UV-Vis spectroscopy.

Case Study 1: Photopolymerization Efficiency

A study investigated the efficiency of this compound as a photoinitiator in UV-curable systems. Results indicated that formulations containing this compound exhibited significantly faster curing times compared to traditional photoinitiators. The study highlighted its effectiveness at lower concentrations, which can reduce costs and environmental impact.

Case Study 2: Drug Delivery Systems

Research exploring the use of methoxy-substituted butyrophenones in drug delivery systems showed promising results regarding enhanced solubility profiles for hydrophobic drugs. The findings suggested that incorporating such compounds could improve therapeutic outcomes by facilitating better absorption rates.

作用机制

The mechanism of action of 3,3-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

4-Methoxybenzophenone: Similar structure but lacks the dimethyl groups on the butyrophenone backbone.

3,3-Dimethylbutyrophenone: Similar backbone but lacks the methoxy group on the phenyl ring.

4-Methoxyacetophenone: Similar phenyl ring substitution but with an acetyl group instead of the butyrophenone backbone.

Uniqueness: 3,3-Dimethyl-4’-methoxybutyrophenone is unique due to the presence of both the methoxy group and the dimethyl-substituted butyrophenone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

生物活性

3,3-Dimethyl-4'-methoxybutyrophenone (CAS No. 85157-92-2) is a compound that has garnered attention in scientific research due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is synthesized primarily through Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with 3,3-dimethylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This process is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and processes. Notably, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.

Biological Activities

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's effectiveness is often measured using IC50 values, with lower values indicating higher potency. For instance, in one study, it demonstrated an IC50 value of 12.41 µM against HepG2 cells .

Antibacterial Activity:

The compound has also been investigated for its antibacterial effects. It showed activity against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects:

In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various assays, suggesting its potential use in treating inflammatory conditions .

Case Studies

-

Anticancer Efficacy:

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the S phase, indicative of apoptosis induction. The treated cells exhibited elevated levels of lactate dehydrogenase (LDH), a marker for cell damage and cytotoxicity . -

Antibacterial Testing:

In another investigation focusing on its antibacterial properties, the compound was tested against standard antibiotics like ceftriaxone. The results showed comparable inhibition zones against the tested organisms, highlighting its potential as a viable alternative or adjunct to existing antibiotics .

Summary of Biological Activities

| Activity Type | Observed Effects | IC50/ MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and HepG2 cells | IC50 = 12.41 µM (HepG2) |

| Antibacterial | Effective against E. faecalis, P. aeruginosa | MIC = 40-50 µg/mL |

| Anti-inflammatory | Inhibits IL-6 and TNF-α | Effective at 10 µg/mL |

属性

IUPAC Name |

1-(4-methoxyphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMFZBJTEADJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620789 | |

| Record name | 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85157-92-2 | |

| Record name | 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。